Tenosal

Übersicht

Beschreibung

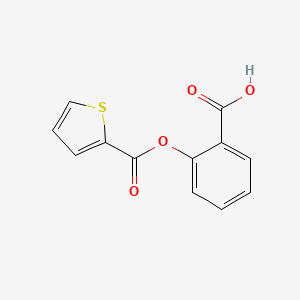

Tenosal is a novel compound obtained by esterifying salicylic acid with 2-thiophene-carboxylic acid. It exhibits anti-inflammatory, analgesic, and antipyretic properties . This compound is of significant interest due to its potential therapeutic applications and its ability to provide higher bioavailability of salicylic acid compared to acetylsalicylic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tenosal is synthesized through the esterification of salicylic acid with 2-thiophene-carboxylic acid . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tenosal durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholderivaten führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiophenring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren und deren Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Tenosal hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Veresterungsreaktionen und dem Verhalten von Thiophenderivaten verwendet.

Biologie: Untersucht auf seine entzündungshemmenden und schmerzlindernden Eigenschaften in biologischen Systemen.

Medizin: Potenzieller Therapeutikum zur Behandlung von entzündlichen Erkrankungen und zur Schmerzbehandlung.

Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und als Zwischenprodukt in der organischen Synthese.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung von Cyclooxygenase-Enzymen, die an der Synthese von Prostaglandinen beteiligt sind . Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von pro-inflammatorischen Mediatoren, was zu seinen entzündungshemmenden und schmerzlindernden Wirkungen führt. Zu den molekularen Zielstrukturen gehören die Enzyme Cyclooxygenase-1 und Cyclooxygenase-2, und die beteiligten Signalwege stehen in Zusammenhang mit der Arachidonsäurekaskade.

Ähnliche Verbindungen:

Acetylsalicylsäure:

Ibuprofen: Ein weiteres nichtsteroidales Antirheumatikum mit ähnlichen therapeutischen Wirkungen, aber einer anderen chemischen Struktur.

Naproxen: Ähnliche entzündungshemmende und schmerzlindernde Eigenschaften, aber mit einem anderen molekularen Gerüst.

Einzigartigkeit von this compound: this compound ist aufgrund seines Thiophenrings einzigartig, der ihm besondere chemische Eigenschaften und möglicherweise unterschiedliche pharmakokinetische Profile im Vergleich zu anderen nichtsteroidalen Antirheumatika verleiht. Seine Fähigkeit, eine höhere Bioverfügbarkeit von Salicylsäure bereitzustellen, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Wirkmechanismus

Tenosal exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Vergleich Mit ähnlichen Verbindungen

Acetylsalicylic Acid:

Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar therapeutic effects but a different chemical structure.

Naproxen: Similar anti-inflammatory and analgesic properties but with a different molecular framework.

Uniqueness of Tenosal: this compound is unique due to its thiophene ring, which imparts distinct chemical properties and potentially different pharmacokinetic profiles compared to other nonsteroidal anti-inflammatory drugs. Its ability to provide higher bioavailability of salicylic acid makes it a promising candidate for further research and development .

Biologische Aktivität

Tenosal is a novel compound derived from the esterification of salicylic acid with 2-thiophene-carboxylic acid, exhibiting significant anti-inflammatory , analgesic , and antipyretic properties. This article delves into the biological activities of this compound, supported by various studies and research findings.

The chemical structure of this compound plays a crucial role in its biological activity. The incorporation of the thiophene moiety enhances the compound's interaction with biological targets, particularly in inflammatory pathways. The mechanism through which this compound exerts its effects includes:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce levels of key inflammatory mediators such as IL-1β and IL-18, which are associated with the NLRP3 inflammasome activation .

- Reduction of Edema : In vivo studies demonstrated that this compound significantly decreases paw edema in animal models, indicative of its anti-inflammatory effects .

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been evaluated through various assays:

- Carrageenan-Induced Edema Model : In this model, this compound administration resulted in a marked reduction in edema formation, suggesting potent anti-inflammatory action.

- Inhibition of Neutrophil Chemotaxis : Studies indicated that this compound effectively reduces neutrophil migration to sites of inflammation, which is critical for the resolution of inflammatory responses .

| Study | Method | Findings |

|---|---|---|

| Carrageenan model | Significant reduction in paw edema observed | |

| Neutrophil chemotaxis assay | Decreased neutrophil migration |

Analgesic Activity

This compound has also demonstrated analgesic properties:

- Pain Models : In various pain models, including thermal and chemical stimuli, this compound showed significant analgesic effects comparable to traditional NSAIDs.

- Mechanism : The analgesic effect is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

Antipyretic Activity

The antipyretic effect of this compound has been assessed in fever models:

- Pyrogen-Induced Fever : Administration of this compound resulted in a notable decrease in body temperature in febrile conditions, indicating its potential use in treating fever-related symptoms.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vivo Efficacy Study :

- A recent study evaluated the efficacy of this compound compared to traditional NSAIDs. The results indicated that this compound not only matched but sometimes exceeded the anti-inflammatory effects observed with standard treatments.

- Molecular Docking Studies :

Eigenschaften

IUPAC Name |

2-(thiophene-2-carbonyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUTZUSPPNNLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241792 | |

| Record name | Tenosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95232-68-1 | |

| Record name | Tenosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.